molecular formula C13H17NO3 B2948853 (2E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(furan-2-yl)prop-2-enamide CAS No. 1396891-39-6

(2E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2948853
CAS No.: 1396891-39-6
M. Wt: 235.283
InChI Key: FRJXWRAHARMGIO-AATRIKPKSA-N
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Description

(2E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound that features a furan ring, a cyclopropyl group, and an enamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step might involve the use of cyclopropyl halides or cyclopropanation reactions.

    Formation of the Enamide Moiety: This can be done through the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the cyclopropyl group.

    Reduction: Reduction reactions could target the enamide moiety, converting it to an amine.

    Substitution: The furan ring and the cyclopropyl group may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(furan-2-yl)prop-2-enamide could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(furan-2-yl)prop-2-enamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3-hydroxypropyl)-3-(furan-2-yl)prop-2-enamide
  • (2E)-N-(3-cyclopropylpropyl)-3-(furan-2-yl)prop-2-enamide
  • (2E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(furan-2-yl)prop-2-enamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12(10-3-4-10)7-8-14-13(16)6-5-11-2-1-9-17-11/h1-2,5-6,9-10,12,15H,3-4,7-8H2,(H,14,16)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJXWRAHARMGIO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C=CC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(CCNC(=O)/C=C/C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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